3-(4-Chloro-benzoylamino)-propionic acid methyl ester
Description
3-(4-Chloro-benzoylamino)-propionic acid methyl ester is a propionic acid derivative featuring a methyl ester group and a 4-chloro-benzoylamino (CONH-C₆H₄-Cl) substituent. The benzoylamino group distinguishes it from simpler phenyl or halogenated phenyl derivatives, likely influencing solubility, stability, and biological interactions .
Properties
Molecular Formula |
C11H12ClNO3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
methyl 3-[(4-chlorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C11H12ClNO3/c1-16-10(14)6-7-13-11(15)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,15) |
InChI Key |
IJLSQFNJZFJCTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-benzoylamino)-propionic acid methyl ester typically involves the reaction of 4-chlorobenzoyl chloride with 3-aminopropionic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-benzoylamino)-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Chloro-benzoylamino)-propionic acid.
Reduction: Formation of 3-(4-Chloro-benzoylamino)-propanol.
Substitution: Formation of various substituted benzoylamino derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-benzoylamino)-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-Chloro-benzoylamino)-propionic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares the molecular formulas, weights, and substituents of the target compound and its analogs:
Key Observations:
- Amide vs.
- Substituent Effects : Bulky groups (e.g., pyrazole in or methoxycarbonylmethoxy in ) reduce solubility in polar solvents, whereas hydroxyphenyl derivatives are more polar.
- Molecular Weight : The pyrazole-containing analog has the highest molecular weight (370.45 g/mol), likely due to its heterocyclic core.
Solubility and Physical State
- 3-(4-Methoxycarbonylmethoxy-phenyl)propionic acid methyl ester is reported as a low-melting solid soluble in chloroform .
- Methyl 3-(4-chlorophenyl)propanoate (simpler analog) is likely less polar than the target compound, favoring organic solvents.
- Hydroxy-substituted analogs (e.g., ) may exhibit higher aqueous solubility due to hydrogen bonding.
Biological Activity
3-(4-Chloro-benzoylamino)-propionic acid methyl ester is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.
- IUPAC Name: 3-(4-Chloro-benzoylamino)-propanoic acid methyl ester
- Molecular Formula: C11H12ClN O3
- Molecular Weight: 241.67 g/mol
- CAS Number: [specific CAS number if available]
1. Antimicrobial Activity
Research indicates that 3-(4-Chloro-benzoylamino)-propionic acid methyl ester exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| K. pneumoniae | 45 µg/mL | 30 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in treating resistant strains .
2. Anticancer Properties
The compound has shown promising results in anticancer studies, particularly against breast cancer cell lines such as MCF-7. In vitro studies have indicated that it induces apoptosis and inhibits cell proliferation.
- IC50 Value: The IC50 for MCF-7 cells was reported at approximately 225 µM, indicating significant cytotoxicity.
- Cell Cycle Analysis: Flow cytometry revealed an increase in the S phase population, suggesting that the compound effectively halts the cell cycle and promotes apoptotic pathways .
The biological activity of 3-(4-Chloro-benzoylamino)-propionic acid methyl ester is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound appears to inhibit key enzymes involved in inflammatory pathways and microbial growth.
- Signal Modulation: It modulates signaling pathways related to apoptosis and cell proliferation, impacting cancer cell survival .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The study compared its performance with traditional antibiotics like ceftriaxone, showing comparable or superior inhibition zones .
Case Study 2: Anticancer Activity
In another investigation focused on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, further confirming its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
